2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Drug-likeness Permeability Physicochemical profiling

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS 403833-11-4, PubChem CID is a synthetic small-molecule member of the benzoxazole-thioether family. Its structure features a benzoxazole ring linked via a thioacetyl bridge to a pyrrolidine amide, a motif distinct from the more common 2-aminobenzoxazole class.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 403833-11-4
Cat. No. B2907996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one
CAS403833-11-4
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H14N2O2S/c16-12(15-7-3-4-8-15)9-18-13-14-10-5-1-2-6-11(10)17-13/h1-2,5-6H,3-4,7-9H2
InChIKeyZSIHMSYLHXFDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS 403833-11-4) – Procurement-Relevant Compound Identity and Core Properties


The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS 403833-11-4, PubChem CID 2403325) is a synthetic small-molecule member of the benzoxazole-thioether family. Its structure features a benzoxazole ring linked via a thioacetyl bridge to a pyrrolidine amide, a motif distinct from the more common 2-aminobenzoxazole class [1]. Initially deposited as part of the Oprea screening library (synonym Oprea1_852869), it is currently offered by chemical suppliers for early-stage research, though peer-reviewed biological activity data for this specific entity remains sparse in the public domain [1].

Why 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one Cannot Be Replaced by a Generic Benzoxazole or Pyrrolidine Analog


Generic substitution is precluded by the unique thioacetyl linker connecting the benzoxazole and pyrrolidine amide moieties. In contrast to the extensively patented class of 2-(1-pyrrolidino)-benzoxazoles, where the pyrrolidine nitrogen is directly attached to the benzoxazole C2 position [1], the present compound inserts a flexible –S–CH₂–C(O)– spacer. This modification fundamentally alters the pharmacophore's geometry, electronic distribution, and conformational freedom, meaning structure-activity relationships (SAR) established for directly-linked or amino-linked benzoxazole series cannot be extrapolated to this scaffold [1][2]. Researchers seeking to explore structure-activity landscapes around the thioacetyl-linked benzoxazole-pyrrolidine chemotype must therefore obtain this specific compound rather than rely on superficially similar commercially available benzoxazole derivatives.

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one – Quantitative Differentiation Evidence vs. Closest Structural Comparators


Hydrogen-Bond Donor Deficit vs. Amino-Linked Benzoxazole-Pyrrolidine Analogs Drastically Alters Permeability Predictions

The target compound possesses zero hydrogen-bond donors (HBD = 0), a consequence of the thioacetyl linker replacing a secondary amine present in direct 2-(1-pyrrolidino)-benzoxazoles (e.g., US5594008 exemplars, which typically exhibit HBD ≥ 1) [1][2]. In predictive ADME models, reducing HBD count from 1 to 0 is associated with a measurable improvement in passive membrane permeability and a reduction in P-glycoprotein recognition, critical for central nervous system penetration or intracellular target access [3].

Drug-likeness Permeability Physicochemical profiling

Distinct Rotatable Bond Profile Confers Differential Conformational Entropy vs. Rigid Benzoxazole-Pyrrolidine Direct Conjugates

The compound contains 3 rotatable bonds (C–S, S–CH₂, CH₂–C(O)), located specifically within the thioacetyl linker [1]. This contrasts with the benchmark 2-(1-pyrrolidino)-benzoxazole scaffold, where the corresponding connection is a single C–N bond with restricted rotation due to partial double-bond character, resulting in effective rotatable bond counts of 1–2 for the core linkage [2]. The additional torsional freedom in the target compound expands the accessible conformational ensemble, which may translate to differential entropy penalties upon protein binding relative to the more rigid comparator scaffold [3].

Conformational analysis Ligand efficiency Scaffold diversity

Moderate Calculated Lipophilicity (XLogP3 = 2.6) Balances the Often Higher LogP of Multi-Aromatic Benzoxazole Screening Library Members

The computed XLogP3 of the target compound is 2.6 [1]. In the broader chemical space of benzoxazole-based screening compounds, many analogs bearing additional aryl substitutions or extended ring systems exhibit XLogP3 values exceeding 3.5–4.0, which correlates with problematic aqueous solubility and increased non-specific binding liability [2]. The moderate lipophilicity of this compound places it closer to the optimal range (1–3) for fragment-based screening and hit confirmation assays, distinguishing it from more hydrophobic commercial benzoxazole derivatives [3].

Lipophilicity Solubility Screening library design

Sulfur-Containing Thioacetyl Linker Offers Metabolic Soft Spot Distinct from Oxygen-Ether or Amino-Linked Benzoxazole Derivatives

The thioacetyl linker (–S–CH₂–C(O)–) is a recognized site for oxidative metabolism, primarily via flavin-containing monooxygenases (FMOs) or cytochrome P450s, which can produce sulfoxide and sulfone metabolites [1]. In contrast, the direct C–N linked 2-(1-pyrrolidino)-benzoxazoles lack this metabolic liability at the linker position but may instead undergo N-dealkylation of the pyrrolidine ring [2]. For medicinal chemistry teams seeking to install a metabolically labile group to reduce half-life or to create a prodrug strategy, the thioacetyl motif represents a tangible point of differentiation [3].

Metabolic stability CYP liability Structure-metabolism relationships

Recommended Application Scenarios for Procuring 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one (403833-11-4)


Physicochemical Benchmarking in CNS or Intracellular Target Screening Cascades

The compound's zero HBD count and moderate XLogP3 (2.6) make it an ideal reference standard for calibrating permeability and solubility assays in lead-finding campaigns. Procurement is justified when a screening panel requires a benzoxazole-based probe with a favorable predicted CNS multiparameter optimization (MPO) score, distinct from higher-HBD amino-linked series [1][2].

Structure-Metabolism Relationship (SMR) Probe for Thioacetyl Linker Evaluation

For drug discovery programs considering a thioacetyl spacer as a tunable metabolic handle, this compound provides a well-defined chemical entity to assess basal S-oxidation rates in liver microsome or hepatocyte assays. It serves as a comparator scaffold against ether- or amino-linked benzoxazole-pyrrolidine analogs to deconvolute linker-specific metabolic liabilities [1].

Chemical Biology Tool for Protein Target Identification via Affinity Proteomics

Given its structural uniqueness within the Oprea library set, this compound can be derivatized through the pyrrolidine amide or the benzoxazole ring for biotin or fluorophore conjugation, generating affinity probes for pull-down experiments. Its moderate lipophilicity reduces the risk of non-specific binding compared to more hydrophobic benzoxazole derivatives during target deconvolution [1][2].

Negative Control or Inactive Comparator for Directly Linked 2-(1-Pyrrolidino)-Benzoxazole Inhibitors

In leukotriene biosynthesis or related inflammatory pathway assays where 2-(1-pyrrolidino)-benzoxazoles (US5594008 class) show inhibitory activity, the thioacetyl-linked compound can be deployed as a structurally related but mechanistically distinct comparator to confirm that observed activity requires the direct N–C2 benzoxazole-pyrrolidine connectivity [1].

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